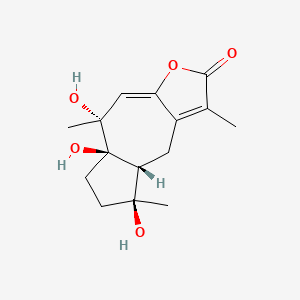

Zedoalactone B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Zedoalactone B is a natural product found in Curcuma phaeocaulis, Curcuma zedoaria, and Curcuma aeruginosa with data available.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for isolating Zedoalactone B from natural sources like Curcuma aeruginosa?

- Methodology :

- Use sequential solvent extraction (e.g., ethyl acetate for medium-polarity compounds like sesquiterpenoids) followed by chromatographic techniques (e.g., silica gel column chromatography, preparative TLC) for purification .

- Validate purity via HPLC or UPLC-Q-TOF-MS/MS, as demonstrated in studies analyzing Curcumae Rhizoma extracts .

- Structural confirmation requires NMR (¹H, ¹³C) and comparison with published spectral data .

Q. What pharmacological activities have been experimentally validated for this compound?

- Key Findings :

- Anti-inflammatory activity : Inhibits NO production in LPS-induced RAW 246.7 macrophages with an IC50 of 1.3 μM, outperforming positive controls like hydrocortisone (IC50 = 43.8 μM) .

- Metabolic relevance : Identified as a critical metabolite in C. caesia extracts, contributing to antioxidant and antidiabetic activities via PLS modeling (VIP score = 4.86) .

Q. How should researchers design initial dose-response experiments for this compound?

- Methodology :

- Use a concentration range spanning 0.1–50 μM, based on its IC50 values in anti-inflammatory assays .

- Include controls like indomethacin and hydrocortisone to benchmark efficacy .

- Employ triplicate measurements and statistical validation (e.g., ANOVA with post-hoc tests) to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s IC50 values across studies be reconciled?

- Analysis Framework :

- Compare experimental models (e.g., cell lines, inflammation inducers like LPS vs. TNF-α) that may influence compound efficacy .

- Assess purity and structural confirmation methods: Impurities or isomers (e.g., zedoalactone F isomers) may skew results .

- Standardize protocols for NO detection (e.g., Griess assay) and cell viability controls (e.g., MTT assay) to minimize variability .

Q. What advanced techniques are used to elucidate this compound’s role in metabolic pathways?

- Methodology :

- Apply ¹H NMR-based metabolomics coupled with multivariate analysis (e.g., PLS regression) to identify its contribution to bioactivity clusters .

- Use isotopic labeling (e.g., ¹³C-glucose tracing) to track its biosynthesis in plant tissues or metabolic fate in mammalian systems .

Q. How can researchers investigate synergistic effects between this compound and other sesquiterpenoids?

- Experimental Design :

- Combine this compound with structurally related compounds (e.g., zedoalactone A or curcumol) in fixed-ratio mixtures (e.g., 1:1, 1:2).

- Analyze interactions using the Combination Index (CI) method via CompuSyn software to quantify synergism/antagonism .

- Validate findings in in vivo models (e.g., murine inflammation) to assess translational relevance .

Q. Methodological Best Practices

-

Data Reporting :

-

Critical Analysis :

Properties

Molecular Formula |

C15H20O5 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

(5R,5aR,8S,8aR)-5,5a,8-trihydroxy-1,5,8-trimethyl-6,7,8a,9-tetrahydroazuleno[6,5-b]furan-2-one |

InChI |

InChI=1S/C15H20O5/c1-8-9-6-11-13(2,17)4-5-15(11,19)14(3,18)7-10(9)20-12(8)16/h7,11,17-19H,4-6H2,1-3H3/t11-,13+,14-,15-/m1/s1 |

InChI Key |

HPNXJLIPUVXDNH-FAAHXZRKSA-N |

Isomeric SMILES |

CC1=C2C[C@@H]3[C@@](CC[C@@]3([C@](C=C2OC1=O)(C)O)O)(C)O |

Canonical SMILES |

CC1=C2CC3C(CCC3(C(C=C2OC1=O)(C)O)O)(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.